molecular formula C60H84N4O16Rh2S4 B126841 (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium CAS No. 154975-39-0

(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium

Cat. No. B126841
M. Wt: 1451.4 g/mol
InChI Key: ZBQUMSCHGGTSPK-WYIKOJPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium is a chemical compound that has been used extensively in scientific research. This compound is also commonly referred to as Tsuji-Trost ligand or Tsuji-Trost catalyst. The compound is a chiral ligand that is used in catalytic asymmetric reactions. The compound has a unique structure that allows it to interact with other molecules in a specific way, making it an important compound in scientific research.

Mechanism Of Action

The mechanism of action of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium involves the interaction of the ligand with the substrate. The chiral structure of the ligand allows it to interact with the substrate in a specific way, leading to the formation of the desired product. The rhodium ion acts as a catalyst, facilitating the reaction between the ligand and the substrate.

Biochemical And Physiological Effects

There is limited information available regarding the biochemical and physiological effects of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium. However, it is known that the compound is not used in drug development due to its toxicity and potential side effects.

Advantages And Limitations For Lab Experiments

The main advantage of using (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium in lab experiments is its ability to catalyze asymmetric reactions, which can be difficult to achieve using other methods. The compound is also easy to synthesize, making it readily available for use in research. However, the compound is toxic and can be dangerous if not handled properly, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium. One potential area of research is the development of new chiral ligands that can be used in catalytic asymmetric reactions. Another area of research is the investigation of the compound's potential use in the synthesis of new pharmaceuticals and natural products. Additionally, there is a need for further research into the toxicity and potential side effects of the compound, as this information is currently limited.

Synthesis Methods

The synthesis of (2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium involves the use of several chemical reactions. The first step involves the synthesis of the pyrrolidine ring, which is achieved through the reaction of an amino acid and an aldehyde. The resulting pyrrolidine is then reacted with a sulfonyl chloride to form the sulfonyl pyrrolidine. The final step involves the addition of rhodium to the sulfonyl pyrrolidine to form the final compound.

Scientific Research Applications

(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium has been used extensively in scientific research, particularly in the field of catalysis. The compound has been used as a chiral ligand in several catalytic asymmetric reactions, including the Tsuji-Trost reaction. The compound has also been used in the synthesis of several natural products and pharmaceuticals.

properties

CAS RN

154975-39-0

Product Name

(2S)-1-(4-Tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium

Molecular Formula

C60H84N4O16Rh2S4

Molecular Weight

1451.4 g/mol

IUPAC Name

(2S)-1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium

InChI

InChI=1S/4C15H21NO4S.2Rh/c4*1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18;;/h4*6-9,13H,4-5,10H2,1-3H3,(H,17,18);;/t4*13-;;/m0000../s1

InChI Key

ZBQUMSCHGGTSPK-WYIKOJPOSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.[Rh].[Rh]

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh]

Pictograms

Irritant

Origin of Product

United States

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